Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a 3,4-dimethoxybenzamido group at position 3 and an ethyl carboxylate ester at position 2.
Core formation: Condensation of salicylaldehyde with ethyl bromoacetate or chloroacetate to yield ethyl benzofuran-2-carboxylate (common intermediate) .
Functionalization: Substitution at position 3 via reactions with amines, hydrazides, or electrophilic partners. For example, hydrazide derivatives are synthesized by refluxing ethyl benzofuran-2-carboxylate with hydrazine hydrate .
Properties
IUPAC Name |
ethyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(13-7-5-6-8-14(13)27-18)21-19(22)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRPFYYYBRRPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in an HBF4 medium, followed by treatment with concentrated H2SO4 . Industrial production methods may utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include Fe(III) salts, oxidants like t-BuO2, and ligands such as 1,10-phenanthroline . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: It can be used in the production of pharmaceuticals and as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Diversity
Key structural analogs differ in substituents at position 3 of the benzofuran core, which critically affect pharmacological and physicochemical properties.
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., –Cl in 4b) improve cyclization yields due to enhanced electrophilicity . Bulkier groups (e.g., piperazinyl-methyl-nitroimidazole in Compound 21) may enhance membrane permeability but reduce solubility .
Physicochemical Properties
- Solubility: Methoxy and ester groups improve solubility in polar solvents (e.g., ethanol, DMF), whereas nitro or chloro groups may reduce it.
- Stability : The ethyl ester at position 2 is susceptible to hydrolysis under basic conditions, a limitation shared with analogs like Compound 22 .
Biological Activity
Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
1. Chemical Structure and Synthesis
This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including amide formation and carboxylation. Recent advancements have emphasized transition-metal-free methods for synthesizing related benzofuran derivatives, enhancing yield and efficiency .
2.1 Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. This compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 3-(3,4-dimethoxybenzamido) | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Caspase activation | |
| A549 (Lung Cancer) | 18 | Cell cycle arrest |
2.2 Anti-inflammatory Effects
Benzofuran derivatives have also been reported to exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory diseases .
2.3 Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Study 1: Anticancer Activity
In a study involving the evaluation of various benzofuran derivatives against breast cancer cells, ethyl 3-(3,4-dimethoxybenzamido) was noted for its ability to significantly reduce cell viability at concentrations as low as 15 µM. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treated cells exhibited characteristics consistent with programmed cell death .
Case Study 2: Anti-inflammatory Effects
A recent investigation assessed the anti-inflammatory effects of several benzofuran derivatives in a murine model of arthritis. Ethyl 3-(3,4-dimethoxybenzamido) demonstrated a marked reduction in paw swelling and serum levels of TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory conditions .
4. Conclusion
This compound shows promising biological activities across multiple domains including anticancer effects, anti-inflammatory properties, and antimicrobial activity. Continued research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves three key steps: (1) benzofuran core formation via cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in a basic medium (e.g., Na₂CO₃ in N-methylpyrrolidine), (2) amide coupling using 3,4-dimethoxybenzoyl chloride or activated acid derivatives with coupling agents like DCC/DMAP, and (3) esterification to finalize the ethyl group. Optimization includes solvent selection (polar aprotic solvents like DMF enhance amide coupling efficiency), temperature control (40–60°C for cyclization), and microwave-assisted synthesis to reduce reaction time and improve yields .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) confirms the benzofuran core, ester, and amide substituents.
- IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups).
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography (using SHELX programs) resolves 3D structure and hydrogen-bonding networks .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings suggest antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and antiproliferative effects in cancer cell lines (e.g., melanoma). Assays include:
- MTT assays for cytotoxicity (IC₅₀ values in µM range).
- Agar diffusion tests for antimicrobial potency. Activity is attributed to the 3,4-dimethoxybenzamido group’s interaction with enzymes like COX-2 or kinases .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:
- Purity validation via HPLC (>95% purity).
- Dose-response curves to confirm IC₅₀ consistency.
- Molecular docking to compare binding affinities across targets (e.g., COX-2 vs. tyrosine kinases) .
Q. What methodologies are used to study the compound’s mechanism of action in anticancer pathways?
- Flow cytometry to assess apoptosis (Annexin V/PI staining).
- Western blotting to quantify protein expression (e.g., Bcl-2, caspase-3).
- Kinase inhibition assays (e.g., EGFR or BRAF kinases) using recombinant enzymes and ATP-competitive probes .
Q. How can synthetic yields be improved for large-scale research applications?
- Continuous flow reactors enhance reaction homogeneity and scalability.
- Catalyst optimization (e.g., Pd/C for deprotection steps).
- Solvent-free conditions or ionic liquids to reduce side reactions .
Q. What strategies differentiate this compound’s bioactivity from analogs with varying substituents?
- SAR studies comparing methoxy (3,4- vs. 2,5-substitution) and halogenated analogs.
- Free-energy perturbation (FEP) calculations to model substituent effects on target binding.
- Metabolic stability tests (e.g., microsomal assays) to evaluate pharmacokinetic differences .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
